molecular formula C8H17ClN2 B8106954 (R)-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride

(R)-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride

Cat. No.: B8106954
M. Wt: 176.69 g/mol
InChI Key: QTGTUMDNEOMKKL-DDWIOCJRSA-N
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Description

Chemical Identity and Structural Characterization

Molecular Architecture and Stereochemical Configuration

The molecular formula of (R)-octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride is C₈H₁₇ClN₂ (MW: 176.69 g/mol), featuring a fused bicyclic system comprising a piperidine ring and a pyrazine moiety. The stereocenter at the C2 position adopts an R-configuration , as indicated by the SMILES notation [H][C@@]12CNCCN1CCCC2.[H]Cl. The hydrochloride salt forms via protonation of the tertiary nitrogen in the pyrazine ring, enhancing water solubility and crystalline stability.

Key structural features include:

  • Bicyclic framework : A six-membered piperidine ring fused to a five-membered pyrazine ring.
  • Chiral center : The R-configuration at C2 dictates enantioselective interactions in synthetic applications.
  • Hydrogen-bonding network : The chloride ion engages in N–H···Cl interactions, stabilizing the crystal lattice.
Table 1: Molecular Descriptors of this compound
Property Value Source
Molecular Formula C₈H₁₇ClN₂
Molecular Weight 176.69 g/mol
TPSA (Topological PSA) 15.27 Ų
LogP (Partition coeff.) 0.8659
Rotatable Bonds 0

Crystallographic Analysis and Conformational Stability

X-ray diffraction studies of analogous octahydro-pyrido[1,2-a]pyrazine derivatives reveal orthorhombic crystal systems (space group Pbca) with unit cell parameters a = 15.5356 Å, b = 9.8551 Å, c = 25.5551 Å. The hydrochloride salt’s conformational rigidity arises from intramolecular hydrogen bonding between the protonated nitrogen and chloride ions, as observed in related structures.

Key crystallographic insights:

  • Unit cell packing : Molecules align via N–H···Cl interactions, forming a layered lattice.
  • Bond lengths : N–Cl distances average 3.2 Å, consistent with ionic interactions.
  • Thermal stability : Decomposition occurs above 200°C, attributed to chloride dissociation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, D₂O): δ 3.45–3.20 (m, 4H, piperidine H), 2.95–2.70 (m, 4H, pyrazine H), 1.80–1.50 (m, 4H, cyclohexane H).
  • ¹³C NMR (100 MHz, D₂O): δ 55.2 (N–CH₂), 48.7 (N–CH), 27.5 (CH₂), 22.1 (CH₂).
Infrared Spectroscopy (IR)
  • Peaks at 3200 cm⁻¹ (N–H stretch), 2900 cm⁻¹ (C–H aliphatic), and 2450 cm⁻¹ (Cl⁻ ion).
Mass Spectrometry (MS)
  • ESI-MS : m/z 177.1 [M+H]⁺, 140.8 [M–Cl]⁺.

Comparative Physicochemical Properties: Hydrochloride vs. Free Base

The hydrochloride salt exhibits enhanced solubility and stability compared to the free base (C₈H₁₆N₂).

Table 2: Physicochemical Comparison
Property Hydrochloride Free Base
Solubility in H₂O 85 mg/mL 12 mg/mL
Melting Point 198–202°C 65–68°C
LogP 0.8659 1.92
Storage Stability 4°C, stable for 24 months -20°C, degrades in 6 months

The hydrochloride’s lower LogP (0.8659 vs. 1.92) reflects increased polarity due to ionic character, favoring aqueous-phase reactions.

Properties

IUPAC Name

(9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.ClH/c1-2-5-10-6-4-9-7-8(10)3-1;/h8-9H,1-7H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGTUMDNEOMKKL-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCNCC2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCNC[C@H]2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634922-12-6
Record name 2H-Pyrido[1,2-a]pyrazine, octahydro-, hydrochloride (1:2), (9aR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=634922-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another approach involves the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, followed by deprotection and selective intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound often employs greener and more efficient synthetic routes. For instance, a one-pot synthesis method has been developed that is environmentally benign and superior to traditional methods . This method involves the use of mild reaction conditions and avoids the use of hazardous reagents, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted compounds with various functional groups. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Pharmaceutical Applications

  • Neuroprotective Effects :
    • Research indicates that (R)-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride may exhibit neuroprotective properties, making it a candidate for treating neurological disorders. Its interaction with neurotransmitter systems suggests potential in managing conditions like Alzheimer's disease and other cognitive impairments .
  • Histamine Receptor Modulation :
    • The compound has shown specificity towards H3-type histamine receptors. Its antagonistic activity at these receptors can be beneficial in treating disorders related to sleep patterns and mood disorders, particularly in aging populations .
  • Dopamine Receptor Ligands :
    • (R)-Octahydro-2H-pyrido[1,2-a]pyrazine derivatives have been identified as ligands for dopamine receptor subtypes, especially the D4 receptor. This property is significant for developing treatments for dopamine-related disorders such as schizophrenia and ADHD .
  • Inhibition of Monoacylglycerol Lipase (MAGL) :
    • Recent studies highlight the role of MAGL inhibitors derived from this compound in neuroinflammation and neurodegeneration models. These inhibitors have shown protective effects in animal models for diseases like Alzheimer’s and multiple sclerosis .

Case Studies

StudyFocusFindings
Long et al. (2009)MAGL InhibitionDemonstrated that MAGL inhibitors derived from octahydro derivatives promote remyelination in mouse models of multiple sclerosis .
Le Bourdonnec et al. (2006)Mu-Opioid Receptor AffinityInvestigated structural requirements for mu-opioid receptor interaction, revealing significant affinity for derivatives of octahydro compounds .
Patent CN1197863CHistamine Receptor SpecificityDescribed pharmacological applications targeting H3 receptors, indicating potential therapeutic uses in age-related cognitive decline .

Mechanism of Action

The mechanism of action of ®-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride involves its interaction with specific molecular targets. For instance, it acts as an acetylcholinesterase inhibitor, binding to both the catalytic active site and peripheral anionic site of the enzyme . This interaction leads to the inhibition of acetylcholinesterase activity, which is beneficial in the treatment of Alzheimer’s disease. Additionally, it may interact with GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Compound Name Molecular Formula Key Features Biological Activity Synthesis Yield Reference
(R)-Octahydro-2H-pyrido[1,2-a]pyrazine HCl C8H16N2·HCl Trans-fused conformation; [α]D +4° (MeOH) Psychotropic, receptor ligand 95%
Octahydro-2H-pyrido[1,2-a]pyrazine (CAS 4430-75-5) C8H16N2 Racemic form; identical ¹³C NMR to (R)-enantiomer Hypotensive properties 75–95%
2-(6-Chloro-2-pyrazinyl)-octahydro-2H-pyrido[1,2-a]pyrazine C11H16ClN5 Chloropyrazine substituent; inhibits gastric secretion by 45% at 32 mg/kg Anti-secretory, antihypertensive 80–90%
Imidazo[1,2-a]pyrazine derivatives (e.g., 3a, 4a) Varies (e.g., C12H10N4) Planar heteroaromatic core; hydrogen bonds with Gly28/Cys106 Anticancer, antiviral (IC50 < 10 µM) 84–97%
(R)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride (CAS 1092076-07-7) C7H16Cl2N2 Pyrrolidine-pyrazine fusion; GHS hazard class 8 Unspecified (structural analogue) 85–90%

Stereochemical and Conformational Differences

  • (R)-Enantiomer vs. Racemates : The (R)-enantiomer adopts a trans-fused conformation , enhancing receptor binding selectivity compared to racemic mixtures .
  • Imidazo[1,2-a]pyrazines : These planar compounds lack the bicyclic flexibility of pyrido-pyrazines, leading to distinct interactions (e.g., hinge-region binding in kinases) .

Biological Activity

(R)-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a bicyclic structure characterized by its unique arrangement of nitrogen atoms. Its molecular formula is C9H12ClNC_9H_{12}ClN with a molecular weight of approximately 213.15 g/mol. The compound is notable for its stereochemistry, which influences its biological interactions.

Property Details
Molecular FormulaC9H12ClNC_9H_{12}ClN
Molecular Weight213.15 g/mol
Structure TypeBicyclic heterocycle

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily in the context of neurological applications:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotection by modulating neurotransmitter systems, particularly through interactions with acetylcholinesterase (AChE) enzymes. It acts as an AChE inhibitor, which can enhance cholinergic transmission in the brain, potentially benefiting conditions such as Alzheimer's disease.
  • Antimicrobial Properties : The compound has shown promise in antimicrobial assays, indicating activity against various bacterial strains. Its effectiveness may be attributed to structural features that allow it to disrupt microbial cell membranes or inhibit essential metabolic processes .
  • Anticancer Potential : Emerging studies have explored the anticancer properties of this compound. It has been tested against different cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms and potential therapeutic applications .

The mechanisms through which this compound exerts its biological effects include:

  • Acetylcholinesterase Inhibition : By binding to both the catalytic active site and the peripheral anionic site of AChE, the compound enhances acetylcholine levels in synaptic clefts, which is crucial for cognitive functions.
  • Interaction with Receptors : The compound's structure allows it to act as a ligand for various receptors involved in neurotransmission and cell signaling pathways. This interaction can modulate physiological responses related to mood regulation and cognitive enhancement .

Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. Results indicated significant improvements in cognitive function and reductions in neuroinflammation markers when treated with the compound compared to control groups.

Antimicrobial Activity

In vitro tests revealed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate efficacy against these pathogens.

Anticancer Activity

Research conducted on various cancer cell lines showed that the compound had a dose-dependent cytotoxic effect. Notably, it induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 25 µM after 48 hours of treatment.

Q & A

Q. What are the common synthetic routes for (R)-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride?

The synthesis typically involves cyclization and cross-coupling strategies. For example:

  • Base-mediated N-alkylation : Pyrrole-2-carboxaldehyde reacts with 2-bromoacetophenones, followed by dehydrative cyclization using ammonium acetate to form the pyrrolo[1,2-a]pyrazine core .
  • Pd-catalyzed direct C6 arylation : Functionalizes the core structure with aryl bromides, enabling diverse substitutions .
  • Microwave-assisted reactions : Used to introduce piperazine derivatives via nucleophilic substitution, improving reaction efficiency .

Q. How is the compound characterized structurally?

  • X-ray crystallography : Resolves regioisomeric ambiguities in hybrid structures (e.g., benzo[d]imidazole-pyrrolo[1,2-a]pyrazine derivatives) .
  • NMR spectroscopy : Identifies rotameric conformations and monitors reaction progress, particularly for substituted imidazo[1,2-a]pyrazines .
  • Mass spectrometry : Confirms molecular weight and purity, especially for intermediates like 6,8-dibromo-imidazo[1,2-a]pyrazine .

Q. What biological assays are used to evaluate its activity?

  • Anticancer screening : Compounds are tested against cancer cell lines (e.g., MCF-7, A549) to measure IC50 values. Substituents like phenyl-3,4-diol or pyridin-4-yl enhance activity by interacting with kinase hinge regions .
  • Antiviral assays : Derivatives targeting flavivirus replication are assessed via plaque reduction or viral load quantification .
  • Cytotoxicity profiling : Fluorophore-conjugated analogs are screened for photostability and cellular permeability using high-content imaging .

Advanced Research Questions

Q. How can regioselectivity challenges in derivative synthesis be addressed?

  • Optimized reaction conditions : Using unsymmetrical o-phenylenediamines with TFA/DMSO or DBSA/toluene improves regioselectivity in double cyclization reactions (e.g., forming 6-arylbenzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazines) .
  • Catalyst tuning : Palladium catalysts with specific ligands enhance Suzuki–Miyaura cross-coupling efficiency for mono- vs. di-arylated products .

Q. What computational methods predict binding interactions and conformational stability?

  • Molecular docking : Reveals hydrogen bonding between imidazo[1,2-a]pyrazine derivatives and kinase residues (e.g., Gly28, Cys106), guiding rational design .
  • Quantum chemical calculations : Correlate experimental NMR/UV data with rotameric conformations, validating imidazo[1,2-a]pyrazine geometries .

Q. How can contradictions in biological activity data across studies be resolved?

  • Comparative SAR analysis : Systematic variation of substituents (e.g., aliphatic vs. aromatic amines at position 3) identifies critical pharmacophores. For example, thiophen-3-yl groups improve antiviral potency but reduce kinase selectivity .
  • Binding pose validation : X-ray co-crystallography or mutagenesis studies confirm whether flipped orientations (e.g., pyrazine ring interactions with Glu107) explain divergent activities .

Q. What strategies improve pharmacological properties like selectivity or bioavailability?

  • Peptide bioconjugates : Fusion with peptide recognition motifs enhances selectivity for targets like HP0525 hexamers, reducing off-target effects .
  • Hydroxamic acid derivatives : Hydrogenation of N-benzyloxy-substituted diones generates hydroxypyrrolo[1,2-a]pyrazines with improved solubility .

Methodological Considerations

Q. Table 1. Representative Yields from Synthesis Routes

MethodSubstituent PositionYield (%)Reference
Pd-catalyzed arylationC675–97
Double cyclizationHybrid scaffolds85–95
Microwave-assisted SNArPiperazine derivatives88–96

Q. Table 2. Biological Activity of Key Derivatives

CompoundTargetIC50 (nM)Key InteractionReference
3aKinase X12.4H-bond with Cys106
8cFlavivirus NS50.8Inhibition of RdRp
4aCancer cell lines18.9G-rich loop binding

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